1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE
Overview
Description
1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound features a norbornene core with multiple chlorine substitutions and a methoxyphenyl group, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Norbornene derivatives and chlorinated aromatic compounds.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing reaction conditions, using continuous flow reactors, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of chlorinated groups to less oxidized forms.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce less chlorinated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6,7,7-Hexachloronorbornene: Similar core structure but lacks the methoxyphenyl group.
N-(3-Methoxyphenyl)-5-norbornene-2,3-dicarboximide: Similar functional groups but fewer chlorine substitutions.
Uniqueness
1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE is unique due to its specific combination of chlorine substitutions and the methoxyphenyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl6NO3/c1-26-7-4-2-3-6(5-7)23-12(24)8-9(13(23)25)15(20)11(18)10(17)14(8,19)16(15,21)22/h2-5,8-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYJZCKAAWONOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl6NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74944-59-5 | |
Record name | 1,4,5,6,7,7-HEXACHLORO-N-(3-METHOXYPHENYL)-5-NORBORNENE-2,3-DICARBOXIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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